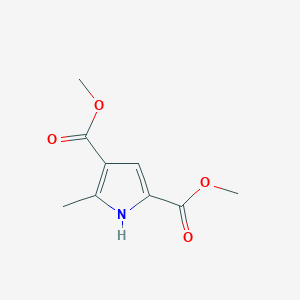
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, also known as MTPA, is a chemical compound that has been studied for its potential use in scientific research. MTPA is a pyrimidine derivative that has two carboxylic acid groups and a methylthio group attached to the pyrimidine ring. This compound has been found to have various biological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can inhibit the production of inflammatory cytokines and chemokines, as well as the expression of adhesion molecules involved in the inflammatory response. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been found to be stable under a wide range of conditions, making it a useful tool for studying the effects of anti-inflammatory agents. However, one limitation of using 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid. One area of interest is in the development of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid derivatives with improved anti-inflammatory properties. Another area of interest is in the study of the mechanism of action of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid, which may provide insights into the development of new anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid in animal models and in humans.
Synthesemethoden
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloropyrimidine with methylthiolate followed by the hydrolysis of the resulting intermediate. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid is in the field of medicinal chemistry, where it has been found to have potential as an anti-inflammatory agent. 2-(Methylthio)-4,5-pyrimidinedicarboxylic acid has also been studied for its potential use as a building block in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
2-methylsulfanylpyrimidine-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c1-14-7-8-2-3(5(10)11)4(9-7)6(12)13/h2H,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRTXKQPRHOSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-4,5-pyrimidinedicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)



![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)

